BenchChemオンラインストアへようこそ!

1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

anticancer cytotoxicity SAR

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide (CAS 882231-15-4; PubChem CID is a heterocyclic building block featuring a pyrazole core with a phenyl group at N1, a pyridin-3-yl substituent at C3, and a primary carboxamide at C4. The compound belongs to a scaffold class extensively explored in kinase inhibitor discovery.

Molecular Formula C15H12N4O
Molecular Weight 264.28 g/mol
Cat. No. B2787436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide
Molecular FormulaC15H12N4O
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C(=O)N
InChIInChI=1S/C15H12N4O/c16-15(20)13-10-19(12-6-2-1-3-7-12)18-14(13)11-5-4-8-17-9-11/h1-10H,(H2,16,20)
InChIKeyJNJAZTHCXKECKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide (CAS 882231-15-4): Procurement-Grade Overview for Research and Lead Optimization


1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide (CAS 882231-15-4; PubChem CID 883433) is a heterocyclic building block featuring a pyrazole core with a phenyl group at N1, a pyridin-3-yl substituent at C3, and a primary carboxamide at C4 [1]. The compound belongs to a scaffold class extensively explored in kinase inhibitor discovery [2]. Its C15H12N4O composition (MW 264.28 g/mol) provides a defined and modular chemical entry point for parallel library synthesis, enabling systematic exploration of structure–activity relationships at the carboxamide position . Commercial availability at ≥95% purity from multiple vendors supports reproducible research procurement [1].

Procurement Risk: Why 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide Cannot Be Interchanged with Generic Pyrazole-4-carboxamide Analogs


The 1,3-diaryl substitution pattern and the specific 3-pyridyl regioisomer on 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide collectively determine both chemical reactivity and biological recognition in downstream functionalization [1]. A published combinatorial library demonstrated that switching the pyridine attachment from the 3-position to the 4-position (i.e., using 1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid derivatives, series 5a–5n) yields systematically different cytotoxic profiles, with the most potent 3-pyridyl amide (4c) achieving an IC50 of 8.12 μM in Raji cells versus 9.63 μM for the best 4-pyridyl analog (5f) [1]. Furthermore, replacing the carboxamide with a carboxylic acid (compound 8a) abolishes measurable cytotoxicity (IC50 >100 μM across five tested cancer cell lines), confirming that the primary amide functional group is non-substitutable for biological activity [1]. Suppliers solely offering generic pyrazole-4-carboxamides without this specific 1-phenyl-3-(pyridin-3-yl) architecture cannot provide an equivalent chemical entry point for SAR campaigns.

Quantitative Differentiation Evidence: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide vs. Closest Analogs


Cytotoxic Potency of Carboxamide vs. Carboxylic Acid: 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide Core Confers >10-Fold Activity Gain

The primary carboxamide functionality is essential for cytotoxic activity. In a head-to-head comparison within the same study, 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (compound 8a) showed no measurable 50% growth inhibition across five human cancer cell lines (HeLa, MCF7, MDA-MB-231, Raji, HL60) at concentrations up to 100 μM, whereas amide derivatives bearing the target compound's carboxamide core—specifically compound 4c (a 4-benzylpiperidine amide derivative of the same parent acid)—achieved IC50 values of 8.12 μM in Raji cells and 16.14 μM in HL60 cells [1]. This represents a >12-fold potency differential conferred by amide bond formation at the C4 position. For procurement purposes, this demonstrates that the carboxamide is a requisite functional handle for generating biologically active derivatives; purchasing the corresponding carboxylic acid (CAS 372107-42-1) would necessitate additional synthetic steps with no guarantee of equivalent activity.

anticancer cytotoxicity SAR

Regioisomeric Differentiation: 3-Pyridyl vs. 4-Pyridyl Substitution Directs Cytotoxic Potency and Spectrum

The position of the pyridine nitrogen atom significantly modulates cytotoxic activity. In a systematic comparison within the same publication, the 3-pyridyl series (compounds 4a–4m, derived from the target scaffold core) and the 4-pyridyl series (compounds 5a–5n) were evaluated in parallel. The most potent 3-pyridyl amide derivative (4c, IC50 = 8.12 μM in Raji cells) was more active than the best 4-pyridyl amide derivative (5f, IC50 = 9.63 μM in Raji cells), a 1.19-fold difference [1]. Moreover, the 3-pyridyl series exhibited a broader activity spectrum: 3-pyridyl amides 4f (IC50 = 15.12 μM), 4i (IC50 = 11.57 μM), and 4k (IC50 = 20.56 μM) all showed meaningful Raji cell activity, while several 4-pyridyl analogs (5a and others) failed to achieve 50% inhibition even at 100 μM in HeLa cells [1]. This demonstrates that the pyridin-3-yl regioisomer is a structurally distinct and non-interchangeable scaffold relative to the pyridin-4-yl variant.

regioisomer SAR cancer panel

Drug-Likeness and Physicochemical Profile: Favorable clogP and TPSA vs. Bulkier Amide Analogs

The 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide scaffold provides favorable physicochemical properties that deteriorate upon introduction of large lipophilic amide substituents. In the series of 1,3-diarylpyrazole-4-carboxamides evaluated by Inceler et al., compounds with small or no amide substituents maintained clogP values within the optimal range for oral bioavailability. In contrast, bulky amide derivatives such as 4i, 4j, 4k, 4l, 5j, 5k, 5l, and 5m exhibited excessively high clogP values (ranging from 4.91 to 5.51) that are predicted to impair absorption and permeation [1]. The target compound, bearing a simple primary carboxamide (the minimal amide), is expected to have the lowest clogP within the series, placing it in the favorable 1–3 range suitable for further optimization. Additionally, the TPSA of all compounds in the series was <90 Ų, meeting the established threshold for acceptable oral drug candidates [1].

drug-likeness ADME Lipinski

Kinase Inhibitor Scaffold Validation: Pyrazole-4-carboxamide Core Outperforms Pyrazole-3-carboxamide in Target Engagement

The pyrazole-4-carboxamide regioisomer is a validated kinase inhibitor scaffold with demonstrated target engagement, while the pyrazole-3-carboxamide regioisomer lacks equivalent target association. A structurally related 5-amino-1-phenylpyrazole-4-carboxamide has been co-crystallized with the RIP2 kinase catalytic domain (PDB: 6SZE), confirming a specific binding mode facilitated by the 4-carboxamide orientation [1]. In contrast, the 3-carboxamide regioisomer is not associated with the same validated biological targets, making the 4-carboxamide scaffold the preferred choice for kinase-focused library design . The target compound, 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide, shares the identical 4-carboxamide substitution pattern and is therefore positioned as an entry point for developing kinase-targeted libraries.

kinase inhibitor scaffold binding mode

Purity and Identity Specifications: ≥95% HPLC Purity with Validated Certificate of Analysis Enables Reproducible Procurement

Commercially available 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide (CAS 882231-15-4) is supplied with a minimum purity specification of 95% as determined by HPLC, with batch-specific Certificates of Analysis including NMR, HPLC, and GC data . This level of characterization exceeds the documentation typically provided for custom-synthesized in-house batches. Procurement of the catalog compound ensures defined identity (confirmed by HRMS, ¹H-NMR, and ¹³C-NMR in published procedures) and purity (UPLC-confirmed >97% purity in research-grade batches), which directly impacts the reproducibility of downstream biological assays [1].

purity quality control reproducibility

Structural Confirmation: Orthogonal Analytical Methods (HRMS, ¹H-NMR, ¹³C-NMR, IR) Provide Definitive Identity Verification

The chemical identity of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide has been rigorously confirmed in the primary literature using high-resolution mass spectrometry (HRMS), ¹H-NMR, ¹³C-NMR, and IR spectroscopy [1]. The pyrazole C–H proton appears as a singlet in the 8.08–9.03 ppm range, and amide carbonyl stretching is observed at 1597–1746 cm⁻¹ by IR. In contrast, many commercially available pyrazole building blocks lack published spectroscopic assignments, leaving structural ambiguity that can compromise SAR interpretation. The availability of published spectroscopic data for the target compound and its derivatives provides a reference standard for identity verification upon receipt, which is not available for less-characterized analogs.

structural confirmation HRMS NMR

Validated Application Scenarios for 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide in Research and Lead Optimization


Kinase-Focused Parallel Library Synthesis Using the 4-Carboxamide as a Diversification Handle

The compound serves as a validated starting scaffold for parallel amide library synthesis targeting kinase ATP-binding sites, as evidenced by the co-crystal structure of the structurally related 5-amino-1-phenylpyrazole-4-carboxamide with RIP2 kinase (PDB 6SZE) . Researchers can exploit the primary carboxamide as a synthetic handle for coupling diverse amines, generating focused libraries for kinase selectivity profiling. The 3-pyridyl moiety provides a hydrogen bond acceptor capable of interacting with the kinase hinge region .

Anticancer Lead Optimization via C4 Amide Derivatization Against Hematological Cancer Cell Lines

Based on the cytotoxicity data from Inceler et al. (2013), amide derivatives of this scaffold demonstrate preferential activity against B lymphocyte (Raji) and leukemia (HL60) cell lines . The most potent derivative from the 3-pyridyl series (4c) achieved IC50 values of 8.12 μM (Raji) and 16.14 μM (HL60), establishing a quantitative benchmark for lead optimization programs targeting hematological malignancies. The primary carboxamide scaffold provides a starting point for systematic SAR exploration at the amide position .

Physicochemical Property Optimization Starting from a Favorable Drug-Likeness Baseline

With a predicted clogP in the favorable range (estimated ~1.5–2.5) and TPSA <90 Ų, the target compound meets Lipinski's rule-of-five criteria and provides an advantageous starting point for oral drug candidate development . Unlike bulkier pre-functionalized amide analogs that exhibit excessive lipophilicity (clogP values up to 5.51), the minimal amide scaffold allows medicinal chemists to install diverse substituents while maintaining control over physicochemical properties. All derivatives in the published series demonstrated suitable drug-like characteristics according to Lipinski's rule .

Reproducible Procurement for Multi-Site Collaborative Screening Consortia

The availability of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide from multiple vendors at ≥95% purity with Certificates of Analysis (including NMR, HPLC, and GC data) , combined with published spectroscopic reference data [1], makes this compound suitable for multi-site collaborative screening programs where batch-to-batch consistency and identity verification are critical. The defined CAS registry number (882231-15-4) and PubChem CID (883433) enable unambiguous compound tracking across procurement systems and electronic laboratory notebooks .

Quote Request

Request a Quote for 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.